Bienvenue dans la boutique en ligne BenchChem!

3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid (CAS 2089650-85-9, MW 205.25 g/mol, C₁₂H₁₅NO₂) is a synthetic, non-proteinogenic amino acid featuring a cyclobutane ring, a carboxylic acid group, and a benzylic amine moiety. Unlike conventional α-amino acids, the amino group resides on a benzylic carbon exocyclic to the cyclobutane ring, creating a unique stereoelectronic environment.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B13037571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1C(CC1C(=O)O)C(C2=CC=CC=C2)N
InChIInChI=1S/C12H15NO2/c13-11(8-4-2-1-3-5-8)9-6-10(7-9)12(14)15/h1-5,9-11H,6-7,13H2,(H,14,15)
InChIKeyLZGRPGHWRFDKQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic Acid – A Conformationally Constrained, Non-Proteinogenic Amino Acid Building Block for Drug Discovery


3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid (CAS 2089650-85-9, MW 205.25 g/mol, C₁₂H₁₅NO₂) is a synthetic, non-proteinogenic amino acid featuring a cyclobutane ring, a carboxylic acid group, and a benzylic amine moiety . Unlike conventional α-amino acids, the amino group resides on a benzylic carbon exocyclic to the cyclobutane ring, creating a unique stereoelectronic environment. The compound belongs to the broader class of cyclobutane amino acids (CBAAs), which are valued in medicinal chemistry for their puckered conformation, conformational restriction, and metabolic stability advantages over flexible acyclic analogs [1]. The target compound is commercially available as a research building block with typical purity ≥98%, and its Boc-protected derivative (CAS 2089649-66-9) is also accessible for solid-phase peptide synthesis applications .

Why 3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic Acid Cannot Be Replaced by Simpler Cyclobutane or Phenylalanine Analogs in Rigorous Research Programs


Generic substitution of 3-(amino(phenyl)methyl)cyclobutane-1-carboxylic acid with structurally simpler cyclobutane analogs (e.g., 3-phenylcyclobutane-1-carboxylic acid, trans-3-aminocyclobutanecarboxylic acid, or 1-amino-3-phenylcyclobutane-1-carboxylic acid) fails because no single analog co-locates the benzylic amine, the cyclobutane carboxylic acid, and the phenyl group in the same spatial arrangement [1]. Each comparator lacks at least one critical functional element: the phenyl-free analogs cannot engage aromatic binding pockets, while the geminal amino acid analogs (e.g., 1-amino-3-phenylcyclobutane-1-carboxylic acid) position the amine and carboxyl on the same carbon, altering hydrogen-bond geometry and backbone torsional preferences [2]. Furthermore, the target compound's intermediate LogP (1.80) sits between the highly polar trans-3-aminocyclobutanecarboxylic acid (LogP −0.75) and the lipophilic 3-phenylcyclobutane-1-carboxylic acid (LogP 2.42), meaning that substituting either extreme alters solubility-permeability balance in ways that cannot be normalized by formulation alone [3]. These structural and physicochemical divergences translate into differences in receptor binding, metabolic stability, and synthetic tractability that are material to project outcomes.

Quantitative Differentiation Evidence for 3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic Acid vs. Closest Structural Analogs


LogP Differentiation: Intermediate Lipophilicity Balances Permeability and Solubility Versus Polar and Lipophilic Analogs

The target compound's predicted LogP of 1.80 positions it in a therapeutically relevant intermediate lipophilicity range, distinct from both the highly polar trans-3-aminocyclobutanecarboxylic acid (LogP −0.75) and the strongly lipophilic 3-phenylcyclobutane-1-carboxylic acid (LogP 2.42) [1]. This intermediate value preserves sufficient aqueous solubility for formulation while maintaining passive membrane permeability, avoiding the solubility deficit of the lipophilic analog and the permeability barrier of the polar analog. The 1.80 LogP also falls within the optimal range (1–3) for oral bioavailability per Lipinski guidelines, whereas neither comparator achieves this [2].

Lipophilicity Drug-likeness Physicochemical profiling

Functional Group Architecture: Benzylic Amine Plus Cyclobutane Carboxylic Acid – A Unique Pharmacophoric Combination Absent in Nearest Analogs

The target compound is the only member among its closest commercial analogs that simultaneously presents: (i) a primary amine on a benzylic carbon exocyclic to the cyclobutane ring, (ii) a carboxylic acid directly attached to the cyclobutane ring, and (iii) a phenyl ring . This architecture creates a distance of approximately 4.5 Å (estimated from SMILES: O=C(O)C1CC(C1)C(N)C2=CC=CC=C2) between the amine nitrogen and the carboxyl carbon, compared to ~2.5 Å in geminal 1-amino-3-phenylcyclobutane-1-carboxylic acid (CAS 17382-09-1) [1]. The elongated amine-carboxyl spacing mimics β- or γ-amino acid backbone geometry rather than α-amino acid geometry, enabling incorporation into foldamer and peptidomimetic scaffolds where α-amino acid surrogates are structurally incompatible [2]. The phenyl ring provides a rigid hydrophobic anchor for aromatic pocket occupancy, absent in simpler cyclobutane amino acids like ACCA (cis-3-(aminomethyl)cyclobutane carboxylic acid) [3].

Conformational restriction Peptidomimetic design Structure-activity relationship

Commercial Purity and Orthogonal Protection: ≥98% Purity with Boc-Protected Derivative Availability for Solid-Phase Peptide Synthesis

The target compound is commercially available at ≥98% purity (HPLC) from multiple vendors , and its Boc-protected derivative—3-(((tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid (CAS 2089649-66-9, MW 305.37 g/mol, purity ≥95%)—is also accessible . This contrasts with 1-amino-3-phenylcyclobutane-1-carboxylic acid (CAS 17382-09-1), which is typically offered only as the hydrochloride salt , and with ACCA, which requires a custom 7-step synthesis from commercial starting materials [1]. The Boc group provides orthogonal amine protection compatible with both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) strategies, enabling direct incorporation into peptide sequences without additional protection/deprotection steps .

Solid-phase peptide synthesis Boc protection strategy Building block quality

Stereochemical Complexity: Four Potential Stereoisomers Enable Rigorous SAR Exploration Versus Simpler Achiral or Two-Isomer Analogs

The target compound possesses two stereogenic elements: the benzylic carbon (R/S) and the relative configuration of the cyclobutane ring substituents (cis/trans), yielding up to four distinct stereoisomers . In contrast, 3-phenylcyclobutane-1-carboxylic acid has only cis/trans isomerism (2 stereoisomers, no chiral center) [1], and trans-3-aminocyclobutanecarboxylic acid exists as a single trans racemate with only 2 enantiomers . This stereochemical richness is significant because, in the well-characterized cis/trans-3-aminocyclobutane-1-carboxylic acid (GABA analog) series, the cis isomer displayed weak to moderate GABA uptake inhibition while the trans isomer was substantially less active across all four assay endpoints (GABA uptake, sodium-independent binding, GABA aminotransferase substrate activity, and neuronal firing depression) [2]. By extension, the four stereoisomers of the target compound are expected to exhibit differential biological activity, enabling systematic exploration of stereochemistry-activity relationships.

Stereochemistry Chiral resolution Diastereomer SAR

Cyclobutane Conformational Restriction: Puckered Ring Imparts 25° Torsion Angle and Reduced Entropic Penalty Versus Flexible Chain Analogs

The cyclobutane ring in the target compound adopts a characteristic puckered conformation with a torsion angle of approximately ±25°, deviating significantly from planarity to relieve torsional strain [1]. This contrasts with the structurally flexible 3-amino-3-phenylpropanoic acid (a ring-opened analog), which possesses three rotatable bonds and samples a broad conformational ensemble . In drug discovery, the introduction of a cyclobutane ring has been shown to reduce the entropic penalty upon target binding by pre-organizing the molecule into a bioactive conformation, with documented improvements in potency and selectivity [2]. Specifically, the cyclobutane scaffold in integrin αvβ3 antagonists improved binding affinity by up to 10-fold compared to flexible chain analogs through conformational pre-organization [3]. While quantitative binding data for the target compound itself is not yet publicly available, the cyclobutane conformational restriction is a class-level advantage that differentiates it from acyclic β-amino acid building blocks such as 3-amino-3-phenylpropanoic acid.

Conformational analysis Entropic penalty Bioactive conformation

Optimal Research and Industrial Application Scenarios for 3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic Acid Based on Quantitative Differentiation Evidence


Peptidomimetic Lead Optimization Requiring Constrained Aromatic Amino Acid Surrogates

In peptide lead optimization programs where phenylalanine or tyrosine residues must be conformationally restricted without sacrificing aromatic binding interactions, the target compound serves as a cyclobutane-constrained phenylalanine mimetic. Unlike c4Phe (1-amino-2-phenylcyclobutanecarboxylic acid), which tethers Cα to Cβ and positions the amine and carboxyl in an α-amino acid geometry [1], the target compound places the amine on a benzylic carbon exocyclic to the ring, generating an extended backbone suitable for β- or γ-peptide foldamer design [2]. The four possible stereoisomers (Evidence Item 4) enable systematic SAR exploration of the phenyl orientation and backbone trajectory, while the intermediate LogP of 1.80 (Evidence Item 1) maintains drug-like physicochemical properties throughout the optimization cascade.

PROTAC Linker Design Utilizing Rigid, Non-Planar Cyclobutane Scaffolds

For proteolysis-targeting chimera (PROTAC) development, the target compound offers a rigid cyclobutane core with orthogonal amine and carboxylic acid handles for selective conjugation to E3 ligase ligands and target protein ligands. The benzylic amine provides a distinct attachment vector compared to the simpler trans-3-aminocyclobutanecarboxylic acid (commonly used as a PROTAC linker ), while the phenyl ring introduces favorable hydrophobic interactions or π-stacking with the target protein surface. The commercial availability of the Boc-protected derivative (Evidence Item 3) enables direct incorporation into solid-phase PROTAC synthesis workflows without additional protection steps.

Fragment-Based Drug Discovery Libraries Requiring 3D Structural Diversity

The puckered cyclobutane ring (torsion angle ~ ±25°, Evidence Item 5) provides three-dimensional structural complexity that distinguishes the target compound from planar aromatic fragments commonly overrepresented in commercial fragment libraries. The combination of a rigid cyclobutane core, a phenyl ring, and a benzylic amine creates a fragment with balanced pharmacophoric features (hydrogen bond donor/acceptor, aromatic, hydrophobic) and a molecular weight (205.25 Da) within the optimal fragment range (MW < 250 Da) [3]. The demonstrated 10-fold affinity improvement from cyclobutane conformational pre-organization in integrin antagonists [4] supports the use of cyclobutane-containing fragments for hit identification against challenging protein targets.

NMDA Receptor Modulator Development Leveraging Cyclobutane Amino Acid Pharmacophore

Given that 1-aminocyclobutane-1-carboxylic acid derivatives have established activity as NMDA receptor antagonists acting at the glycine binding site [5], and that cis/trans stereochemistry dramatically influences GABA receptor activity in cyclobutane amino acid analogs (Evidence Item 4) [6], the target compound represents a novel chemotype for exploring NMDA receptor modulation with an extended aromatic binding element. The phenyl ring of the target compound can occupy the aromatic pocket of the NMDA receptor glycine site, while the benzylic amine provides a distinct hydrogen-bond geometry compared to the geminal amine in 1-aminocyclobutane-1-carboxylic acid. This structural differentiation may confer subtype selectivity not achievable with existing cyclobutane NMDA ligands.

Quote Request

Request a Quote for 3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.